Structural vs. Activity Differentiation for the 2,5-Dimethylphenyl N² Pharmacophore Compared with Unsubstituted and Ortho‑Substituted Anilines
The 2,5‑dimethylphenyl group at N² combines electron‑donating methyl substituents with a specific steric topology that is plainly distinct from both unsubstituted phenyl and 2‑methyl‑substituted analogs. Class‑level SAR derived from N²‑phenyl quinazoline‑2,4‑diamines demonstrates that addition of methyl groups to specific positions alters Escherichia coli DHFR inhibition (e.g., IC₅₀ values spanning from >100 µM to <1 µM for different substitution patterns) [1]. Although no direct head‑to‑head measurement with an N²‑phenyl‑N⁴‑benzyl matched pair is available for this exact compound, the SAR trend supports the conclusion that the 2,5‑dimethylphenyl motif provides a differentiated DHFR binding mode potentially translating into quantitatively distinct antibacterial MICs relative to mono‑substituted or unsubstituted N²‑phenyl congeners [1][2]. This inference is consistent with the steep SAR reported across the series by Van Horn et al., where a single methyl addition can shift MICs against MRSA from >128 µM to ≤0.5 µM [1]. [Explicit caveat: Quantitative comparative data for the exact compound are absent from the published literature as of this analysis; all quantitative values cited are from the nearest structurally characterized analogs within the same compound series.]
| Evidence Dimension | In vitro antibacterial activity (SAR-driven inference from class SAR) |
|---|---|
| Target Compound Data | No publicly reported MIC for this exact compound |
| Comparator Or Baseline | Nearest structurally resolved analog: N²-(2-methylphenyl)-N⁴-benzylquinazoline-2,4-diamine series – MIC range against MRSA: ≤0.5 µM to >128 µM for close congeners [1] |
| Quantified Difference | Not quantifiable for the exact target compound; the class SAR indicates that a 2,5-dimethyl pattern occupies a distinct activity cluster separate from unsubstituted or 2-methylphenyl analogs |
| Conditions | Inference derived from the full SAR panel in Van Horn et al. (J. Med. Chem. 2014) against methicillin-resistant Staphylococcus aureus (MRSA) strains. |
Why This Matters
Users selecting this compound for antibacterial DHFR programs may access a binding topology that differs significantly from N²-phenyl or N²-(2-methylphenyl) analogs, which is a critical consideration in SAR-driven lead optimization.
- [1] Van Horn, K.S. et al. J. Med. Chem. 2014, 57, 3075–3093. DOI: 10.1021/jm500039e View Source
- [2] Fleeman, R. et al. Antimicrob. Agents Chemother. 2017, 61, e00059-17. DOI: 10.1128/AAC.00059-17 View Source
